tert-pentylcyclohexane chemical and physical properties
tert-pentylcyclohexane chemical and physical properties
An In-depth Technical Guide on the Chemical and Physical Properties of tert-Pentylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-pentylcyclohexane, systematically named (1,1-dimethylpropyl)cyclohexane or 2-methylbutan-2-ylcyclohexane, is a saturated aliphatic hydrocarbon.[1] As a substituted cyclohexane, its core utility in advanced chemical research lies in the field of stereochemistry and conformational analysis. The presence of a sterically demanding tert-pentyl group provides a fascinating case study for understanding the energetic preferences of substituent positioning on a cyclohexane ring.
While comprehensive experimental data for tert-pentylcyclohexane is not as prevalent in the literature as for its lower homolog, tert-butylcyclohexane, its properties can be largely understood and predicted through comparative analysis. This guide will provide the known specific properties of tert-pentylcyclohexane and, where detailed experimental data is limited, will draw upon the well-documented principles and data of tert-butylcyclohexane as an authoritative model. This comparative approach is essential for providing practical, field-proven insights for researchers.
Part 1: Core Identification and Physicochemical Properties
Accurate identification and understanding of fundamental physical properties are critical for the safe handling, application, and purification of any chemical compound.
Nomenclature and Structural Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-methylbutan-2-ylcyclohexane | |
| Synonyms | tert-Pentylcyclohexane, Cyclohexane, (1,1-dimethylpropyl)- | [1] |
| CAS Registry Number | 31797-64-5 | [1] |
| Molecular Formula | C11H22 | [1] |
| SMILES | CCC(C)(C)C1CCCCC1 | |
| InChIKey | HEOYZKPYPRYIAR-UHFFFAOYSA-N |
Physical and Chemical Properties
The following table summarizes the known and computed properties of tert-pentylcyclohexane. For context, properties of the closely related n-pentylcyclohexane and the extensively studied tert-butylcyclohexane are included.
| Property | tert-Pentylcyclohexane | n-Pentylcyclohexane | tert-Butylcyclohexane |
| Molecular Weight | 154.29 g/mol [1] | 154.30 g/mol [2] | 140.27 g/mol [3] |
| Appearance | - | Colorless liquid[4] | Colorless liquid[5] |
| Boiling Point | - | 202 °C[2] | 171-172 °C[6] |
| Melting Point | - | -58 °C[2] | -41 °C[6][7] |
| Density | Data available | 0.802 g/mL[2] | 0.81 - 0.83 g/cm³ at 20 °C[6][7] |
| Solubility in Water | Insoluble (predicted) | Insoluble[4] | Insoluble[5][7][8] |
| Refractive Index | - | - | 1.446 - 1.448 at 20 °C[6][9] |
| Flash Point | - | - | 42 °C |
Part 2: Conformational Analysis: The Role of Steric Hindrance
The most significant chemical feature of substituted cyclohexanes is their conformational isomerism. The cyclohexane ring predominantly exists in a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms are located in two distinct positions: six are axial (pointing up or down, parallel to the ring's axis) and six are equatorial (pointing out from the perimeter of the ring).
Through a process called a "ring flip," one chair conformation can convert to another, causing all axial positions to become equatorial and vice versa. For a monosubstituted cyclohexane, this results in an equilibrium between two chair conformers.
The "Locked" Conformation of tert-Alkylcyclohexanes
The bulky nature of a tertiary alkyl group, such as tert-butyl or tert-pentyl, creates significant steric strain when it is forced into an axial position. This strain arises from unfavorable van der Waals interactions with the two other axial hydrogen atoms on the same side of the ring (known as 1,3-diaxial interactions).
Due to these severe steric clashes, the conformational equilibrium is overwhelmingly shifted towards the conformer where the bulky group occupies an equatorial position.[6] This effect is so pronounced that the ring is effectively "locked" in this conformation. The tert-pentyl group, being even larger than the tert-butyl group, would be expected to exhibit an even stronger preference for the equatorial position.
Caption: Conformational equilibrium of a tert-alkylcyclohexane.
Part 3: Spectroscopic Characterization
While specific spectra for tert-pentylcyclohexane are not widely published, its expected spectroscopic features can be reliably inferred from its structure and comparison with tert-butylcyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum would be characterized by a series of complex, overlapping multiplets in the ~1.0-1.8 ppm range, corresponding to the protons of the cyclohexane ring. The protons of the tert-pentyl group would be more distinct. The two methyl groups attached to the quaternary carbon would likely appear as a singlet around 0.8-0.9 ppm. The ethyl group would show a triplet for its methyl protons and a quartet for its methylene protons, though these may be complex due to the chiral center.
-
¹³C NMR : The proton-decoupled ¹³C NMR spectrum is expected to be simpler. It would show distinct signals for the quaternary carbon of the pentyl group, the methyl carbons, the methylene carbon of the ethyl group, and several signals for the non-equivalent carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum of tert-pentylcyclohexane would be typical of a saturated hydrocarbon. Key features would include:
-
~2850-2960 cm⁻¹ : Strong, sharp peaks corresponding to sp³ C-H stretching vibrations.
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~1450-1470 cm⁻¹ : Medium intensity peaks due to CH₂ scissoring (bending) vibrations.
-
~1365-1390 cm⁻¹ : Weaker peaks from CH₃ umbrella (bending) modes.
Part 4: Synthesis and Reactivity
Plausible Synthetic Route
A common method for synthesizing alkylcyclohexanes is the Friedel-Crafts alkylation of benzene followed by catalytic hydrogenation. For tert-pentylcyclohexane, a plausible route involves the alkylation of benzene with a suitable precursor like 2-chloro-2-methylbutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form tert-pentylbenzene. The subsequent hydrogenation of the aromatic ring, typically using a catalyst like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under hydrogen pressure, would yield the final product, tert-pentylcyclohexane.
Caption: Plausible two-step synthesis of tert-pentylcyclohexane.
Part 5: Safety and Handling
-
Flammability : The compound is expected to be a flammable liquid and vapor.[10][11] Keep away from heat, sparks, open flames, and other ignition sources.[12] Containers should be grounded and bonded to prevent static discharge.[11][13]
-
Handling : Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][13] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][11] Keep away from oxidizing agents.[7]
-
Toxicity : May cause skin and eye irritation. Ingestion could be harmful, and aspiration into the lungs may cause chemical pneumonitis.[10]
Part 6: Applications in Research and Development
The primary utility of tert-pentylcyclohexane for researchers and drug development professionals stems from its rigid conformational preference.
-
Conformational Analysis : It serves as an excellent model compound for studying steric effects in chemical reactions and molecular interactions. The locked equatorial preference of the tert-pentyl group allows for the isolation and study of effects on a conformationally biased cyclohexane system.
-
Physical Organic Chemistry : It can be used in studies of reaction mechanisms where the stereochemistry of a cyclohexane ring is a critical factor.
-
Solvent Properties : As a non-polar, high-boiling aprotic solvent, it could be used in specific organic syntheses that require high temperatures and an inert reaction medium.[8]
Part 7: Illustrative Experimental Protocol: Purification by Fractional Distillation
This protocol describes a general method for purifying a liquid hydrocarbon like tert-pentylcyclohexane from impurities with different boiling points. The procedure is based on established laboratory techniques for similar compounds.[6]
Objective
To purify crude tert-pentylcyclohexane by separating it from lower- and higher-boiling point impurities.
Methodology
-
Apparatus Setup :
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Causality : A fractionating column provides a large surface area (multiple theoretical plates) for repeated vaporization-condensation cycles, allowing for a much more efficient separation of liquids with close boiling points than simple distillation.
-
Ensure all glass joints are properly sealed and clamped. Use a heating mantle with a magnetic stirrer for controlled heating and to prevent bumping.
-
-
Initial Workup (If necessary) :
-
If the crude product is from a reaction mixture, it may first require a liquid-liquid extraction.
-
Wash the organic layer sequentially with a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, water, and then brine.
-
Causality : The brine wash helps to remove the bulk of dissolved water from the non-polar organic layer by osmotic pressure before the final drying step.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
-
Distillation :
-
Filter the dried organic liquid into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The initial vapor to reach the thermometer will be from the lowest-boiling point impurity. Collect this "forerun" in a separate flask and discard it.
-
Causality : The temperature will remain constant at the boiling point of each pure fraction as it distills. A sharp, stable temperature plateau indicates a pure substance is distilling.
-
When the temperature stabilizes at the expected boiling point of the target compound, switch to a clean, pre-weighed receiving flask. Collect the fraction that distills over a narrow temperature range (e.g., ± 1-2 °C).
-
If the temperature begins to rise again, it indicates a higher-boiling impurity is beginning to distill. Stop the distillation or collect this fraction in a separate flask.
-
Do not distill to dryness to avoid the potential for peroxide concentration and explosion.
-
-
Characterization :
-
Confirm the purity of the collected fraction using techniques like Gas Chromatography (GC) or NMR spectroscopy.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 252363, tert-Pentylcyclohexane. Retrieved from [Link].
-
National Institute of Standards and Technology (n.d.). Cyclohexane, (1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link].
-
Cheméo (n.d.). Chemical Properties of Cyclohexane, pentyl- (CAS 4292-92-6). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551432, 4-t-Pentylcyclohexene. Retrieved from [Link].
- Alfa Aesar (2025). 4-tert-Pentylcyclohexanone - SAFETY DATA SHEET. Retrieved from a URL provided by the search service.
- Fisher Scientific (2025). tert-Butylcyclohexane - SAFETY DATA SHEET. Retrieved from a URL provided by the search service.
- Thermo Fisher Scientific (n.d.). tert-Butylcyclohexane, 99+% 100 g. Retrieved from a URL provided by the search service.
- Perfumer's Apprentice (2022). 2-tert-Butylcyclohexyl acetate - SAFETY DATA SHEET. Retrieved from a URL provided by the search service.
- CPAchem Ltd. (2023). Butylcyclohexane - Safety data sheet. Retrieved from a URL provided by the search service.
-
Stenutz, R. (n.d.). pentylcyclohexane. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18508, tert-Butylcyclohexane. Retrieved from [Link].
-
Sinochem Nanjing Corporation (n.d.). Tert-Butylcyclohexane Properties, Uses, Safety Data. Retrieved from [Link].
-
Acmec Biochemical (n.d.). 4292-92-6[Pentylcyclohexane]. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Substance Record for SID 134984318, Cyclohexane, pentyl-. Retrieved from [Link].
- Toxics Use Reduction Institute (2021). DOSS - TURI. Retrieved from a URL provided by the search service.
-
National Institute of Standards and Technology (n.d.). Cyclohexane, pentyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20284, Pentylcyclohexane. Retrieved from [Link].
Sources
- 1. Cyclohexane, (1,1-dimethylpropyl)- [webbook.nist.gov]
- 2. pentylcyclohexane [stenutz.eu]
- 3. tert-Butylcyclohexane | C10H20 | CID 18508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 4292-92-6: Pentylcyclohexane | CymitQuimica [cymitquimica.com]
- 5. CAS 3178-22-1: tert-Butylcyclohexane | CymitQuimica [cymitquimica.com]
- 6. Tert-butylcyclohexane | 3178-22-1 | Benchchem [benchchem.com]
- 7. tert-Butylcyclohexane, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. B24126.22 [thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. fr.cpachem.com [fr.cpachem.com]
- 13. tert-Butylcyclohexane | 3178-22-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
